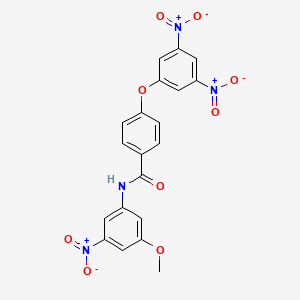
4-(3,5-dinitrophenoxy)-N-(3-methoxy-5-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dinitrophenoxy)-N-(3-methoxy-5-nitrophenyl)benzamide is a complex organic compound characterized by the presence of multiple nitro groups and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dinitrophenoxy)-N-(3-methoxy-5-nitrophenyl)benzamide typically involves multi-step organic reactions. One common approach is the nitration of phenolic compounds followed by amide formation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The choice of solvents and catalysts can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines, which can further react to form various derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-(3,5-dinitrophenoxy)-N-(3-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,5-dinitrophenoxy)-N-(3-methoxy-5-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and aromatic rings play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-dinitrophenoxy)-N-(3-methoxy-4-nitrophenyl)benzamide
- 4-(3,5-dinitrophenoxy)-N-(3-methoxy-2-nitrophenyl)benzamide
- 4-(3,5-dinitrophenoxy)-N-(3-methoxy-6-nitrophenyl)benzamide
Uniqueness
4-(3,5-dinitrophenoxy)-N-(3-methoxy-5-nitrophenyl)benzamide is unique due to the specific positioning of the nitro and methoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to similar compounds.
Properties
Molecular Formula |
C20H14N4O9 |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
4-(3,5-dinitrophenoxy)-N-(3-methoxy-5-nitrophenyl)benzamide |
InChI |
InChI=1S/C20H14N4O9/c1-32-18-7-13(6-14(9-18)22(26)27)21-20(25)12-2-4-17(5-3-12)33-19-10-15(23(28)29)8-16(11-19)24(30)31/h2-11H,1H3,(H,21,25) |
InChI Key |
NCUTZQMMYCUDLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















